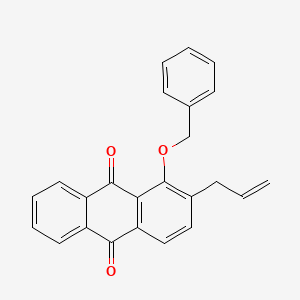![molecular formula C20H24Cl2FN3O2S B12846228 (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyrrolo[3,2-b]pyridine core, a fluorobut-2-en-1-amine side chain, and a methylsulfonyl-substituted phenyl group.
Preparation Methods
The synthesis of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the introduction of the fluorobut-2-en-1-amine side chain, and the attachment of the methylsulfonyl-substituted phenyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorobut-2-en-1-amine side chain can be reduced to form saturated amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolo[3,2-b]pyridine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolo[3,2-b]pyridine core may interact with protein binding sites, while the fluorobut-2-en-1-amine side chain may enhance binding affinity and specificity. The methylsulfonyl group may also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine: This compound shares the same core structure but may differ in the side chains or substituents.
(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine hydrochloride: This compound is similar but may have different salt forms. The uniqueness of (Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride lies in its specific combination of structural features, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C20H24Cl2FN3O2S |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(Z)-4-[2,5-dimethyl-3-(3-methylsulfonylphenyl)pyrrolo[3,2-b]pyridin-1-yl]-3-fluorobut-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H22FN3O2S.2ClH/c1-13-7-8-18-20(23-13)19(14(2)24(18)12-16(21)9-10-22)15-5-4-6-17(11-15)27(3,25)26;;/h4-9,11H,10,12,22H2,1-3H3;2*1H/b16-9-;; |
InChI Key |
ZBRFTAUBDWUMEJ-ULPVBNQHSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)C/C(=C/CN)/F.Cl.Cl |
Canonical SMILES |
CC1=NC2=C(C=C1)N(C(=C2C3=CC(=CC=C3)S(=O)(=O)C)C)CC(=CCN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



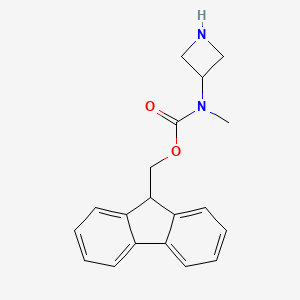

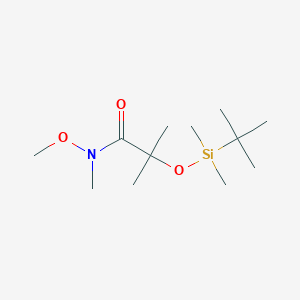
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)



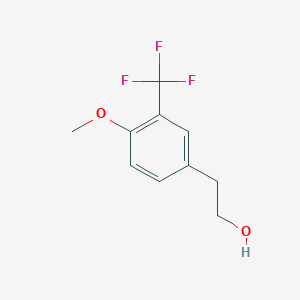
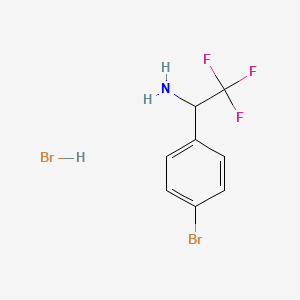
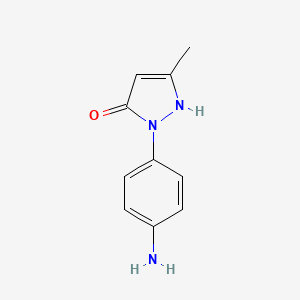

![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
